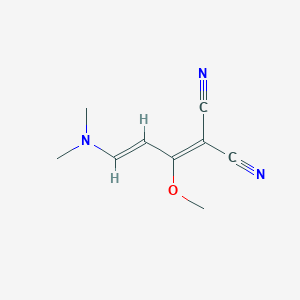

2-(3-(二甲氨基)-1-甲氧基亚丙基)丙二腈

描述

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a chemical compound with the CAS Number: 95689-38-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-[(2E)-3-(dimethylamino)-1-methoxy-2-propenylidene]malononitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a base-free malononitrile activated condensation of 3-methylquinoxaline-2 (1 H )-one (3MQ) 1 with aryl aldehydes 3a–3ad for synthesis of styrylquinoxalin-2 (1 H )-ones (SQs) 4a–4ad with excellent yields has been reported . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . Theoretical analysis was performed using DFT/B3LYP/6-311G++ (d, p) and Gaussian 09 program quantum chemical calculations .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A Zn(OTf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed providing an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . A study of electrochemical properties was conducted using cyclic voltammetry .科学研究应用

Pharmaceutical Industries

Benzylidene malononitrile finds applications in pharmaceutical industries . It is produced by polluting routes, and the development of cleaner and greener industrial processes using solid catalysts is being explored .

Pharmacology

In the field of pharmacology, benzylidene malononitrile is used due to its potential for production of bulk chemicals, fine and super-fine chemicals .

Specialty Chemicals

Benzylidene malononitrile is used in the production of specialty chemicals . The use of solid bases in these processes is being explored for their potential to replace polluting homogeneous catalysts .

Perfumery

In the perfumery industry, benzylidene malononitrile is used due to its unique properties .

Fluorescence-Based Assay

Benzylidene malononitrile is used for fluorescence-based assays to determine methane . This application is particularly useful in environmental monitoring and research.

作用机制

Target of Action

It has been used in the synthesis of various heterocyclic motifs, which suggests that it may interact with a wide range of biological targets .

Mode of Action

It is known to be a valuable organic π-conjugated molecule and can act as a building block for well-defined molecular architectures . This suggests that it may interact with its targets through non-covalent interactions, leading to changes in the target’s structure or function.

Pharmacokinetics

Its solubility in methanol and water suggests that it may have reasonable bioavailability

Result of Action

It has been used in the synthesis of various heterocyclic compounds, suggesting that it may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of bases or acids . Additionally, its stability may be influenced by storage conditions, as it should be stored in a dry, cool place, away from sources of ignition or flammable materials .

安全和危害

未来方向

The future directions for the research on similar compounds have been suggested. For instance, the utility of enaminones as building blocks in organic synthesis has been explored . The reaction of enaminones with malononitrile in ethanolic piperidine afforded products of molecular formulae corresponding to the formation of 1:1 adducts .

属性

IUPAC Name |

2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYKZLMAGACBX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

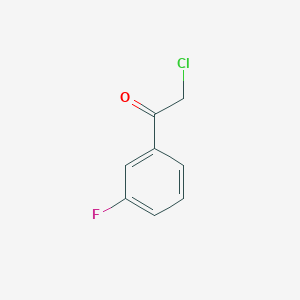

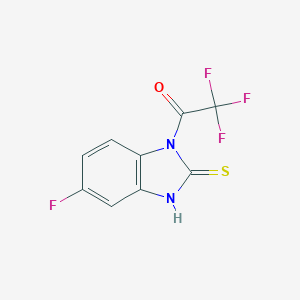

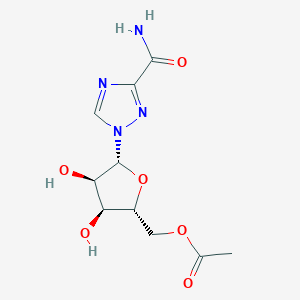

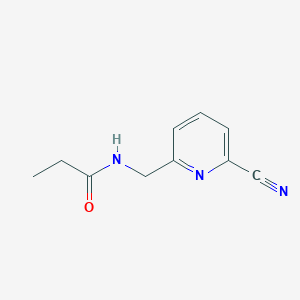

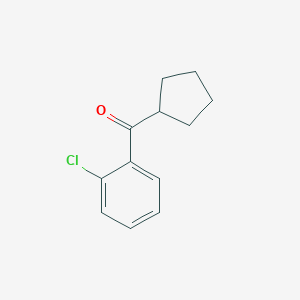

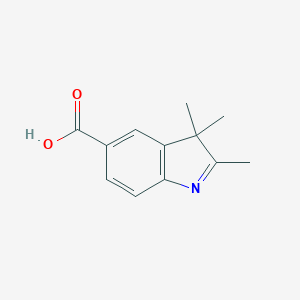

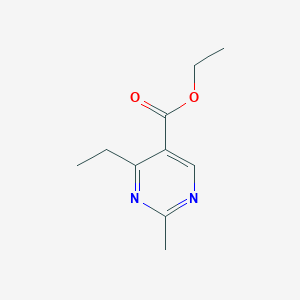

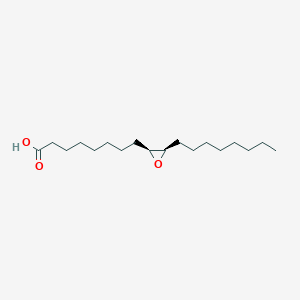

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。